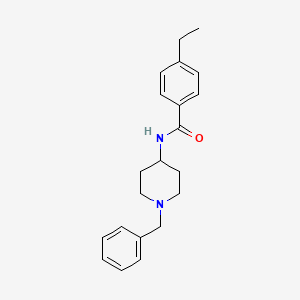![molecular formula C21H29N5O3S B4625982 4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
説明
Synthesis Analysis
The synthesis of compounds related to 4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine involves multiple steps, including conjugate additions, cyclizations, and transformations. One approach detailed the synthesis of similar compounds through conjugate additions of amino acids to acetylenic sulfones, followed by cyclization and intramolecular alkylation, leading to various cyclic enamine sulfones (Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular structure analysis reveals intricate details such as bond distances, angles, and conformational dynamics. Studies have shown how the arrangement of substituent groups affects the overall geometry and electronic structure of related compounds. For instance, research on isostructural pyrimidine derivatives highlighted the role of hydrogen bonds in forming structured sheets, indicating the significance of molecular interactions in defining structure (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound include nucleophilic substitutions, additions, and cyclizations, which are crucial for synthesizing various derivatives with potential biological activities. The reactivity of such compounds under different conditions provides insight into their chemical properties and potential applications in medicinal chemistry (Ammar et al., 2004).
Physical Properties Analysis
The physical properties of 4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine and its derivatives, such as solubility, melting points, and crystal structure, are essential for understanding their behavior in different environments. These properties are determined through techniques like X-ray crystallography, revealing how molecular conformation influences physical characteristics (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a critical role in the compound's applications. Studies on the hydrolysis kinetics in aqueous solutions provide valuable information on its stability and reactivity under various pH and temperature conditions, which is crucial for developing pharmaceutical applications (Muszalska, 2004).
科学的研究の応用
Synthesis and Chemical Properties
This compound is involved in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential reactivity of this molecular structure. Notably, the preparation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties has been explored, with some derivatives showing antimicrobial activity (Ammar, Y., Saleh, N., Micky, J., Abbas, H., & El-Gaby, M., 2004, ChemInform). These syntheses underscore the compound's role in generating bioactive molecules, further indicating its relevance in pharmaceutical and biochemical research contexts.
Antimicrobial and Antiproliferative Activities
Research focusing on the antimicrobial and antiproliferative properties of derivatives showcases the potential therapeutic applications of compounds synthesized from this chemical structure. For instance, certain derivatives have been found to exhibit antimicrobial activity, highlighting the compound's utility in the development of new antimicrobial agents (Ammar, Y., Saleh, N., Micky, J., Abbas, H., & El-Gaby, M., 2004, ChemInform). Furthermore, synthesized derivatives have been evaluated for their antiproliferative effect against various human cancer cell lines, with certain compounds demonstrating potential as anticancer agents (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012, Archives of Pharmacal Research). These findings underscore the compound's significance in the development of novel therapeutics targeting microbial infections and cancer.
Herbicidal Applications
The compound's derivatives have also been explored for their herbicidal activity, emphasizing its applicability in agricultural sciences. Studies on new pyrimidine and triazine intermediates for herbicidal sulfonylureas reveal that derivatives of this compound can be selective post-emergence herbicides in cotton and wheat, suggesting its potential utility in crop protection (Hamprecht, G., Mayer, H., Westphalen, K., & Walter, G., 1999, Pesticide Science).
特性
IUPAC Name |
4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-16-14-18(6-7-19(16)29-3)30(27,28)26-12-10-25(11-13-26)21-15-20(22-17(2)23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFZFXXOZREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)